![molecular formula C10H16N2O B1610522 2-(Propylamino)-1-(pyridin-3-yl)ethanol CAS No. 91800-29-2](/img/structure/B1610522.png)
2-(Propylamino)-1-(pyridin-3-yl)ethanol
Overview
Description
2-(Propylamino)-1-(pyridin-3-yl)ethanol, also known as A-366, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. A-366 is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation. In
Mechanism of Action
2-(Propylamino)-1-(pyridin-3-yl)ethanol is a selective inhibitor of LSD1, an enzyme that plays a key role in epigenetic regulation. LSD1 catalyzes the demethylation of histone H3 lysine 4 (H3K4) and H3 lysine 9 (H3K9), which are important epigenetic marks that regulate gene expression. By inhibiting LSD1, 2-(Propylamino)-1-(pyridin-3-yl)ethanol increases the levels of H3K4 and H3K9 methylation, leading to the activation or repression of target genes.
Biochemical and Physiological Effects:
2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Induction of cell cycle arrest and apoptosis in cancer cells
- Enhancement of the therapeutic efficacy of chemotherapy drugs
- Improvement of cognitive function in animal models of neurodegenerative disorders
- Reduction of neuroinflammation and oxidative stress in animal models of neurodegenerative disorders
- Reduction of pro-inflammatory cytokine and chemokine production in inflammatory diseases
- Inhibition of immune cell activation in inflammatory diseases
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Propylamino)-1-(pyridin-3-yl)ethanol is its selectivity for LSD1, which reduces the risk of off-target effects. 2-(Propylamino)-1-(pyridin-3-yl)ethanol is also relatively easy to synthesize and purify, making it a useful tool for studying the role of LSD1 in various biological processes.
However, 2-(Propylamino)-1-(pyridin-3-yl)ethanol also has some limitations for lab experiments. For example, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-(Propylamino)-1-(pyridin-3-yl)ethanol also has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are many potential future directions for 2-(Propylamino)-1-(pyridin-3-yl)ethanol research, including:
- Further studies to elucidate the molecular mechanisms of 2-(Propylamino)-1-(pyridin-3-yl)ethanol action
- Development of more potent and selective LSD1 inhibitors based on the structure of 2-(Propylamino)-1-(pyridin-3-yl)ethanol
- Investigation of the therapeutic potential of 2-(Propylamino)-1-(pyridin-3-yl)ethanol in other diseases, such as autoimmune disorders and metabolic disorders
- Exploration of the use of 2-(Propylamino)-1-(pyridin-3-yl)ethanol in combination with other drugs for cancer treatment
- Development of new formulations of 2-(Propylamino)-1-(pyridin-3-yl)ethanol to improve its solubility and stability in aqueous solutions
In conclusion, 2-(Propylamino)-1-(pyridin-3-yl)ethanol is a novel compound with promising therapeutic applications in various diseases. Its selective inhibition of LSD1 makes it a useful tool for studying the role of epigenetic regulation in biological processes. Further research is needed to fully understand the potential of 2-(Propylamino)-1-(pyridin-3-yl)ethanol and to develop more effective LSD1 inhibitors.
Scientific Research Applications
2-(Propylamino)-1-(pyridin-3-yl)ethanol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to enhance the therapeutic efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to reduce neuroinflammation and oxidative stress in these models.
In inflammatory diseases, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to inhibit the activation of immune cells, such as macrophages and T cells, which play a key role in the pathogenesis of inflammatory diseases.
properties
IUPAC Name |
2-(propylamino)-1-pyridin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-5-11-8-10(13)9-4-3-6-12-7-9/h3-4,6-7,10-11,13H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUNJSZNJODPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478961 | |
Record name | 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)-1-(pyridin-3-yl)ethanol | |
CAS RN |
91800-29-2 | |
Record name | 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.